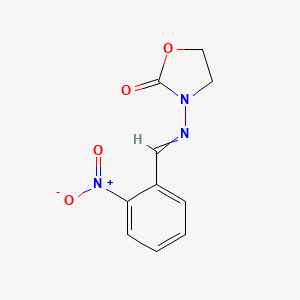

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone

Description

BenchChem offers high-quality 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXOGZWSSNLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016543 | |

| Record name | 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19687-73-1 | |

| Record name | 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19687-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ)

Topic: Synthesis and Analytical Application of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ) Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ) is the critical analytical surrogate for Furazolidone, a nitrofuran antibiotic banned in food animal production due to carcinogenicity concerns.[1] Because Furazolidone metabolizes rapidly in vivo to 3-amino-2-oxazolidinone (AOZ), which then binds covalently to tissue proteins, direct detection of the parent drug is impossible.[1]

This guide details the chemical synthesis of NPAOZ for use as a certified reference standard and the analytical derivatization protocol used to isolate it from biological matrices. It bridges the gap between bulk organic synthesis and trace-level residue analysis, providing a unified resource for laboratory validation.[1]

Chemical Basis & Reaction Mechanism

The formation of NPAOZ is a classic acid-catalyzed condensation reaction between a hydrazine moiety (present in AOZ) and an aldehyde (2-nitrobenzaldehyde).[1]

-

Reaction Type: Schiff Base / Hydrazone Formation.

-

Nucleophile: The primary amino group of 3-amino-2-oxazolidinone (AOZ).[1]

-

Electrophile: The carbonyl carbon of 2-nitrobenzaldehyde (NBA).[1]

-

Catalyst: Weak acid (Acetic acid or dilute HCl) to protonate the carbonyl oxygen, enhancing electrophilicity without fully protonating the amine nucleophile.

Mechanism Visualization

The following pathway illustrates the transformation from the parent antibiotic to the detectable analyte.

Figure 1: Metabolic degradation of Furazolidone to AOZ and subsequent chemical derivatization to NPAOZ.[1]

Protocol A: Bulk Synthesis of Reference Standard

Purpose: To produce high-purity (>98%) NPAOZ for use as an external standard in LC-MS/MS calibration.

Reagents & Equipment

-

Precursor: 3-Amino-2-oxazolidinone (AOZ) [CAS: 80-65-9].[1][2][3]

-

Reagent: 2-Nitrobenzaldehyde (NBA) [CAS: 552-89-6].[1]

-

Solvent: Methanol (HPLC Grade).[1]

-

Catalyst: Glacial Acetic Acid.

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.[1]

Step-by-Step Procedure

-

Stoichiometry: Dissolve 10 mmol (1.02 g) of AOZ and 10.5 mmol (1.58 g) of 2-nitrobenzaldehyde in 50 mL of Methanol. A slight excess of aldehyde ensures complete consumption of the AOZ.

-

Catalysis: Add 0.5 mL of Glacial Acetic Acid.

-

Reaction: Heat the mixture to reflux (approx. 65°C) with stirring for 2–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for AOZ (polar, low Rf) should disappear.

-

-

Crystallization: Cool the solution slowly to room temperature, then to 4°C. The hydrazone product (NPAOZ) typically precipitates as a yellow/pale-yellow solid.

-

Purification: Filter the precipitate. Wash with cold methanol (2 x 10 mL) to remove excess aldehyde.

-

Recrystallization: If purity is <98%, recrystallize from hot Ethanol.

-

Drying: Dry under vacuum at 40°C for 6 hours.

Characterization Data

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow crystalline solid | Distinct color change from white AOZ.[1] |

| Molecular Weight | 235.20 g/mol | Monoisotopic mass: 235.06 |

| Melting Point | > 180°C (Decomposes) | Note: Literature values vary; verify experimentally.[1] |

| 1H NMR (DMSO-d6) | δ 8.51 (s, 1H, -N=CH-) | Diagnostic singlet for hydrazone.[1] |

| 1H NMR (Aromatic) | δ 7.6 - 8.2 (m, 4H) | Nitro-substituted ring protons.[1] |

| 1H NMR (Oxazolidinone) | δ 4.5 (t, 2H), 4.0 (t, 2H) | Ethylene backbone of the ring.[1] |

Protocol B: Analytical Derivatization (Tissue Samples)

Purpose: To release protein-bound AOZ from tissue and derivatize it in situ for quantification.[1]

The "Self-Validating" Workflow

This protocol combines hydrolysis and derivatization.[1] The critical control point is pH adjustment; the reaction requires acidic conditions for hydrolysis but near-neutral conditions for efficient extraction of the final organic product.

Figure 2: Analytical workflow for the detection of AOZ residues in biological matrices.

Detailed Methodology

-

Hydrolysis: Weigh 1.0 g of homogenized tissue into a centrifuge tube. Add 4 mL of deionized water and 0.5 mL of 1 M HCl. Add internal standard (NPAOZ-d4).

-

Derivatization: Add 100 µL of 2-Nitrobenzaldehyde solution (50 mM in DMSO). Vortex. Incubate at 37°C overnight (16 hours).

-

Note: Unlike bulk synthesis, this is done in aqueous acid to drive hydrolysis simultaneously.

-

-

Neutralization: Adjust pH to 7.0–7.5 using 0.1 M K2HPO4 and 1 M NaOH.

-

Critical: NPAOZ is stable at neutral pH and extracts efficiently into organic solvents. Acidic pH leaves it protonated/soluble in water; Alkaline pH may degrade the nitrofuran ring.

-

-

Extraction: Add 5 mL Ethyl Acetate. Vortex vigorously for 1 minute. Centrifuge (3000g, 10 min).

-

Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 0.5 mL of Mobile Phase (e.g., 50:50 Methanol/Water).

Analytical Parameters (LC-MS/MS)

To validate the synthesis or the extraction, use the following Multiple Reaction Monitoring (MRM) transitions.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| NPAOZ | 236.1 [M+H]+ | 134.0 | 104.0 | 25 | 18 / 22 |

| NPAOZ-d4 | 240.1 [M+H]+ | 138.0 | 108.0 | 25 | 18 / 22 |

-

Ionization Mode: ESI Positive.

-

Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 3.5µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Troubleshooting & Optimization

-

Low Yield (Bulk Synthesis): If the product does not precipitate, the solution may be too dilute. Concentrate the methanol solution via rotary evaporation until cloudy, then cool.

-

Interference (Analysis): 2-Nitrobenzaldehyde absorbs strongly in UV.[1] If using UV detection (HPLC-UV), excess reagent must be thoroughly washed away or separated chromatographically.[1] For MS, the specific mass transition (236->134) is highly selective.[1]

-

Stability: NPAOZ is light-sensitive (nitro group).[1] Store solid standards in amber vials at -20°C. Solutions should be prepared fresh or stored protected from light.

References

-

EFSA Panel on Contaminants in the Food Chain. (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. Link[1]

-

Vass, M., et al. (2008). Nitrofurans: Metabolism, Toxicity, and Analytical Methods. Comprehensive Reviews in Food Science and Food Safety. Link

-

Cooper, K. M., et al. (2004). Validation of a method for the detection of bound residues of nitrofuran antibiotics in prawn tissue. Food Additives & Contaminants.[2][6][7][8] Link[1]

-

PubChem. (n.d.). 3-{[(2-Nitrophenyl)methylene]amino}-2-oxazolidinone (Compound Summary). National Library of Medicine. Link[1]

-

CymitQuimica. (n.d.). Product Data Sheet: 2-NP-AOZ.Link

Sources

- 1. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]

- 2. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. compoundchem.com [compoundchem.com]

- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

Structure Elucidation and Analytical Workflows for 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (2-NP-AOZ)

A Comprehensive Technical Guide to Furazolidone Metabolite Derivatization, Detection, and Validation Target Audience: Analytical Chemists, Residue Scientists, and Drug Development Professionals

The Mechanistic Imperative: Why 2-NP-AOZ?

Furazolidone is a synthetic broad-spectrum nitrofuran antibiotic historically used in veterinary medicine and aquaculture. Due to its severe carcinogenic and mutagenic potential, regulatory bodies globally have banned its use in food-producing animals. However, monitoring furazolidone compliance presents a unique analytical challenge: the parent drug has an extremely short biological half-life and rapidly metabolizes in vivo.

The primary metabolic pathway yields 3-amino-2-oxazolidinone (AOZ) , which rapidly forms highly stable, covalent adducts with tissue proteins. Because these protein-bound residues persist for weeks or months, AOZ serves as the definitive biomarker for illegal furazolidone administration [1].

Direct detection of free AOZ is analytically unfavorable. With a molecular weight of 102.09 Da, it falls into the low-mass "chemical noise" region of mass spectrometry. Furthermore, it lacks a chromophore or fluorophore, rendering optical detection impossible. To overcome this, analytical workflows employ a targeted derivatization strategy using 2-nitrobenzaldehyde (2-NBA) to synthesize 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (2-NP-AOZ) , a highly conjugated, mass-spectrometry-amenable Schiff base [2].

Figure 1: Metabolic pathway of Furazolidone and subsequent derivatization of AOZ to 2-NP-AOZ.

Chemical Identity and Structural Elucidation

The transformation of AOZ to 2-NP-AOZ fundamentally alters the molecule's physicochemical properties, optimizing it for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA).

-

IUPAC Name: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone

-

CAS Number: 19687-73-1

-

Molecular Formula: C₁₀H₉N₃O₄

-

Monoisotopic Mass: 235.0593 Da

Structural Causality in Detection

-

The Oxazolidinone Ring: This 5-membered lactam/carbamate structure is the conserved footprint of the parent nitrofuran. It provides the necessary polarity for chromatographic retention on C18 stationary phases.

-

The Imine (Schiff Base) Linkage: Formed via the condensation of the primary amine of AOZ and the aldehyde of 2-NBA. This double bond extends the conjugated system, stabilizing the molecule.

-

The o-Nitrophenyl Group: The addition of the nitrophenyl moiety acts as a powerful chromophore (facilitating UV detection if required) and significantly increases the hydrophobicity and mass-to-charge ratio (

236.1 for

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in regulatory compliance testing, the analytical protocol must be a self-validating system . This is achieved through the introduction of an isotopically labeled internal standard, 2-NP-AOZ-d4 , at the very beginning of the sample preparation workflow [5]. Because the deuterium labels are located on the oxazolidinone ring, the internal standard mimics the exact extraction recovery, derivatization efficiency, and ionization suppression/enhancement of the target analyte, mathematically canceling out matrix effects.

Step-by-Step Methodology

Step 1: Tissue Homogenization and Washing

-

Action: Homogenize 1.0 g of tissue (e.g., shrimp, porcine liver, fish) in a centrifuge tube. Wash with 5 mL of methanol and 5 mL of ethanol, discarding the supernatant.

-

Causality: Washing removes free, unbound interferents and endogenous lipids, isolating the covalently bound protein-AOZ adducts in the pellet.

Step 2: Concurrent Hydrolysis and Derivatization

-

Action: Add 5 mL of 0.125 M HCl, 50 µL of 2-NBA (50 mM in methanol), and 10 µL of 2-NP-AOZ-d4 internal standard (100 ng/mL). Incubate at 37°C for 16 hours (or utilize an accelerated protocol of 0.5 M HCl at 45°C for 4 hours) [3].

-

Causality: The acidic environment serves a dual purpose. First, it hydrolyzes the covalent bonds between AOZ and the tissue proteins. Second, it acts as an acid catalyst for the nucleophilic addition of the newly freed AOZ primary amine to the carbonyl carbon of 2-NBA, driving the dehydration reaction to form the 2-NP-AOZ Schiff base.

Step 3: Neutralization and Liquid-Liquid Extraction (LLE)

-

Action: Adjust the pH to 7.0–7.5 using 0.1 M K₂HPO₄ and 1 M NaOH. Add 5 mL of ethyl acetate, vortex vigorously, and centrifuge. Extract the upper organic layer.

-

Causality: Neutralization is critical; extreme acidic pH can hydrolyze the newly formed imine bond. At neutral pH, 2-NP-AOZ is uncharged and highly soluble in ethyl acetate, while polar matrix proteins remain trapped in the aqueous phase [4].

Step 4: Defatting and Reconstitution

-

Action: Evaporate the ethyl acetate under a gentle nitrogen stream at 50°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Wash the extract with 2 mL of hexane, discard the hexane layer, and filter the aqueous phase through a 0.22 µm syringe filter.

-

Causality: The hexane wash selectively removes non-polar triglycerides and phospholipids that would otherwise foul the LC column and cause severe ion suppression in the MS source.

Figure 2: Self-validating analytical workflow for the extraction and quantification of 2-NP-AOZ.

Quantitative Data Summaries

Mass Spectrometry Parameters

Detection is universally performed using a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized to ensure high specificity. The primary fragmentation pathway involves the cleavage of the oxazolidinone ring, leaving the stable 2-nitrobenzylidene fragment (

Table 1: LC-MS/MS MRM Transitions for 2-NP-AOZ

| Analyte | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Typical Collision Energy (eV) |

| 2-NP-AOZ | 236.1 | 134.1 | 104.1 | 17 / 31 |

| 2-NP-AOZ-d4 (IS) | 240.1 | 134.1 | - | 17 |

Note: The

Method Validation Metrics

When executed correctly, the derivatization and extraction protocol yields highly reproducible results that easily meet the European Union's Minimum Required Performance Limit (MRPL) of 1.0 µg/kg for nitrofuran metabolites [3].

Table 2: Typical Analytical Performance in Tissue Matrices

| Validation Parameter | Typical Value / Range |

| Limit of Detection (LOD) | 0.15 - 0.25 µg/kg |

| Limit of Quantification (LOQ) | 0.30 - 0.50 µg/kg |

| Linear Dynamic Range | 0.5 - 20.0 µg/kg |

| Mean Extraction Recovery | 90% - 103% |

| Intra-day Precision (RSD) | < 10% |

Conclusion

The structure elucidation and subsequent quantification of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone represents a triumph of applied analytical chemistry. By leveraging the specific chemical reactivity of the AOZ primary amine with 2-nitrobenzaldehyde, scientists transform an invisible, low-mass metabolite into a highly stable, easily detectable Schiff base. When coupled with stable-isotope internal standards (2-NP-AOZ-d4), the workflow becomes a self-validating system capable of enforcing global food safety standards with unimpeachable accuracy.

References

- Cooper, K. M., Elliott, C., & Kennedy, D. G. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. ResearchGate.

- BenchChem. (2025). Application Notes: Quantitative Analysis of Nitrofuran Residues Using 2-Nitrobenzaldehyde Derivatization. BenchChem.

- National Institutes of Health. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. NIH PMC.

- American Chemical Society. (2025). Multiclass Method to Analyze Banned Veterinary Drugs in Casings by LC-MS/MS: A Validation Study According to Regulation (EU) 2021/808. ACS Publications.

- Sigma-Aldrich. (2025). 2-NP-AOZ-d4 VETRANAL, analytical standard 1007478-57-0. Sigma-Aldrich Catalog.

The Core Mechanism of Oxazolidinones: A Technical Guide to Ribosomal Inhibition

This in-depth technical guide provides a comprehensive overview of the mechanism of action of oxazolidinone compounds, a critical class of synthetic antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of how these drugs inhibit bacterial protein synthesis, the structural basis for their activity, and the evolving landscape of resistance.

Introduction: A Novel Class of Protein Synthesis Inhibitors

Oxazolidinones, with linezolid as the first clinically approved member, represent a significant advancement in antibacterial therapy, particularly against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2][3]. Their unique mechanism of action, which distinguishes them from other classes of protein synthesis inhibitors, has made them a last-resort treatment option for severe infections[4][5]. This guide will elucidate the precise molecular events that underpin the efficacy of oxazolidinones.

The Ribosome: The Cellular Target of Oxazolidinones

The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is the primary target of oxazolidinone compounds[3][4]. Specifically, oxazolidinones bind to the 50S large ribosomal subunit[6][7][8][9][10]. This interaction is central to their antibacterial activity.

Binding Site within the Peptidyl Transferase Center

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the oxazolidinone binding site to the peptidyl transferase center (PTC) of the 50S subunit[11][12][13][14][15]. The PTC is a functionally critical region responsible for catalyzing peptide bond formation. Oxazolidinones occupy a specific pocket within the A-site of the PTC[11][13][14]. This binding location sterically hinders the proper positioning of the aminoacyl-tRNA (aa-tRNA) in the A-site, thereby preventing it from participating in peptide bond formation[11][12].

The binding is primarily mediated by interactions with the 23S ribosomal RNA (rRNA)[2][6][16]. Key nucleotide residues in domain V of the 23S rRNA, such as U2585, are crucial for this interaction[13]. The binding of linezolid, for instance, stabilizes a non-productive conformation of U2585, which further disrupts the catalytic activity of the PTC[13]. While the primary interactions are with rRNA, some ribosomal proteins, like L3 and L4, are located near the binding site and mutations in these proteins can contribute to resistance[17][18][19].

The Unique Mechanism: Inhibition of Protein Synthesis Initiation

A key feature that distinguishes oxazolidinones from many other protein synthesis inhibitors is their ability to block the initiation phase of translation[1][8][20][][22][23][24].

Preventing the Formation of the 70S Initiation Complex

The initiation of protein synthesis in bacteria involves the assembly of a 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator fMet-tRNA (N-formylmethionyl-tRNA)[20][22]. Oxazolidinones exert their inhibitory effect by preventing the formation of this functional 70S initiation complex[16][20][25]. By binding to the 50S subunit, they interfere with the binding of the fMet-tRNA to the ribosomal P-site, a step that is essential for the commencement of protein synthesis[26]. This action effectively halts protein production before it can even begin[23].

It is important to note that oxazolidinones do not inhibit the independent binding of mRNA or fMet-tRNA to the 30S subunit[20][22]. Their action is specifically targeted at the formation of the complete and functional initiation complex.

A visual representation of this inhibitory mechanism is provided below:

Mechanisms of Resistance to Oxazolidinones

The emergence of bacterial resistance to oxazolidinones, although still relatively low, is a growing concern[19][23]. Understanding the mechanisms of resistance is crucial for the development of new and improved compounds.

Target Site Modifications

The most common mechanism of resistance involves alterations in the drug's binding site on the ribosome[17][27].

-

Mutations in 23S rRNA: Point mutations in the genes encoding 23S rRNA are a primary cause of resistance[8][19][27]. The G2576U mutation is one of the most frequently observed alterations[1]. These mutations reduce the binding affinity of oxazolidinones to the ribosome.

-

Mutations in Ribosomal Proteins: Alterations in ribosomal proteins L3 and L4, which are located near the PTC, have also been associated with reduced susceptibility to oxazolidinones[17][18][19][28].

Acquired Resistance Genes

The acquisition of mobile genetic elements carrying resistance genes poses a significant threat to the long-term efficacy of oxazolidinones.

-

The cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA[29][30][31]. This methylation sterically hinders the binding of oxazolidinones and several other classes of antibiotics, leading to a multidrug resistance phenotype[29]. The cfr gene is often located on plasmids, facilitating its horizontal transfer between bacteria[29][30][32].

-

The optrA and poxtA Genes: These genes encode ATP-binding cassette (ABC-F) proteins that confer resistance to oxazolidinones and phenicols (optrA) or oxazolidinones, phenicols, and tetracyclines (poxtA)[28][29]. These proteins are thought to protect the ribosome from the action of these antibiotics[29]. Like cfr, these genes are often found on mobile genetic elements[29][31][32].

The following table summarizes the primary mechanisms of oxazolidinone resistance:

| Resistance Mechanism | Molecular Basis | Consequence |

| Target Site Mutations | Point mutations in the 23S rRNA gene (e.g., G2576U)[1][8][27]. | Reduced binding affinity of the drug to the ribosome. |

| Mutations in genes encoding ribosomal proteins L3 and L4[17][18][19][28]. | Altered ribosomal structure near the binding site, leading to decreased drug binding. | |

| Acquired Resistance Genes | cfr gene encoding a 23S rRNA methyltransferase[29][30][31]. | Methylation of A2503 in the PTC, sterically blocking drug binding and conferring multidrug resistance. |

| optrA and poxtA genes encoding ABC-F ribosomal protection proteins[28][29]. | Protection of the ribosome from the inhibitory effects of the antibiotic. |

Experimental Methodologies for Studying the Oxazolidinone Mechanism of Action

A variety of experimental techniques are employed to investigate the interaction of oxazolidinones with the ribosome and their impact on protein synthesis.

Ribosome Binding Assays

These assays directly measure the interaction between a labeled oxazolidinone compound and purified ribosomes or ribosomal subunits.

Step-by-Step Protocol for a Competitive Ribosome Binding Assay:

-

Preparation of Ribosomes: Isolate 70S ribosomes or 50S subunits from a suitable bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).

-

Radiolabeling: Synthesize a radiolabeled version of the oxazolidinone compound (e.g., with ³H or ¹⁴C) or use a fluorescently labeled analog.

-

Incubation: Incubate a fixed concentration of the labeled oxazolidinone with a defined amount of ribosomes in the presence of varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound labeled compound from the unbound compound. This can be achieved by methods such as ultrafiltration or gel filtration.

-

Quantification: Quantify the amount of radioactivity or fluorescence in the ribosome-bound fraction.

-

Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor to determine the IC₅₀ (the concentration of the unlabeled compound that inhibits 50% of the binding of the labeled ligand). This provides a measure of the binding affinity of the test compound.

In Vitro Translation Assays

These cell-free assays assess the ability of oxazolidinones to inhibit protein synthesis using purified components.

Step-by-Step Protocol for an In Vitro Translation Inhibition Assay:

-

Preparation of the Translation System: Prepare a cell-free extract containing ribosomes, tRNAs, amino acids, and the necessary enzymes and initiation factors from a bacterial source.

-

Template: Use a specific mRNA template that codes for a reporter protein (e.g., luciferase or green fluorescent protein).

-

Incubation: Add the oxazolidinone compound at various concentrations to the in vitro translation reaction mixture.

-

Protein Synthesis: Initiate protein synthesis by adding the mRNA template and allow the reaction to proceed for a defined period.

-

Detection: Measure the amount of newly synthesized reporter protein using an appropriate assay (e.g., luminescence for luciferase or fluorescence for GFP).

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis at each drug concentration to determine the IC₅₀.

The workflow for these key experimental methodologies is illustrated below:

Structural Biology Techniques

X-ray crystallography and cryo-electron microscopy have been instrumental in providing atomic-level details of the oxazolidinone binding site on the ribosome[11][12][13][14][33]. These techniques allow for the visualization of the precise interactions between the drug and the rRNA nucleotides, offering invaluable insights for structure-based drug design.

Conclusion and Future Perspectives

The oxazolidinones represent a powerful class of antibiotics with a unique mechanism of action that targets the initiation of bacterial protein synthesis. Their ability to bind to the 50S ribosomal subunit and prevent the formation of the 70S initiation complex is the cornerstone of their efficacy against multidrug-resistant Gram-positive bacteria. While resistance is an ongoing challenge, a deep understanding of the molecular basis of their action and the mechanisms of resistance provides a solid foundation for the rational design of next-generation oxazolidinones with improved potency and a broader spectrum of activity. Continued research utilizing advanced biochemical and structural biology techniques will be essential in the fight against antibiotic resistance.

References

-

The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. PubMed. [Link]

-

Tedizolid. Wikipedia. [Link]

-

Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. iris univpm. [Link]

-

Mechanism of Action for SIVEXTRO® (tedizolid phosphate). Merck Connect. [Link]

-

The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. PubMed. [Link]

-

Mechanism of action of the oxazolidinone antibacterial agents. Informa UK Limited. [Link]

-

Mechanism of action of the oxazolidinone antibacterial agents. PubMed. [Link]

-

Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Publications. [Link]

-

Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. PMC. [Link]

-

The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. PNAS. [Link]

-

Oxazolidinone – Knowledge and References. Taylor & Francis. [Link]

-

Oxazolidinones: Mechanism of action and molecular... Ovid. [Link]

-

Linezolid. StatPearls - NCBI Bookshelf. [Link]

-

Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. PubMed. [Link]

-

What is the mechanism of Linezolid?. Patsnap Synapse. [Link]

-

Mobile Oxazolidinone Resistance Genes in Gram-Positive and Gram-Negative Bacteria. Clinical Microbiology Reviews - ASM Journals. [Link]

-

Tedizolid. LiverTox - NCBI Bookshelf. [Link]

-

Protein Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]

-

Tedizolid phosphate for the treatment of acute bacterial skin and skin-structure infections: an evidence-based review of its place in therapy. Taylor & Francis Online. [Link]

-

A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins?. PMC. [Link]

-

Investigation of a multiresistance gene cfr that fails to mediate resistance to phenicols and oxazolidinones in Enterococcus faecalis. Journal of Antimicrobial Chemotherapy - Oxford Academic. [Link]

-

Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. EMBO. [Link]

-

The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Clinical pharmacology of linezolid. Ovid. [Link]

-

Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. PubMed. [Link]

-

Linezolid. Wikipedia. [Link]

-

Oxazolidinone Antibacterial Agents: A Critical Review. Bentham Science Publishers. [Link]

-

Global Health: Antimicrobial Resistance: undefined: Oxazolidinone. PDB-101. [Link]

-

The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. ASM Journals. [Link]

-

Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. bioRxiv. [Link]

-

Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. PMC. [Link]

-

Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry. [Link]

-

Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. PMC. [Link]

-

Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil. PMC. [Link]

-

Co-Existence of Oxazolidinone Resistance Genes cfr(D) and optrA on Two Streptococcus parasuis Isolates from Swine. MDPI. [Link]

-

The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. PMC. [Link]

-

P16 Oxazolidinone resistance-associated genes cfr and optrA in MDR CoNS from healthy pigs in Italy. ProQuest. [Link]

-

EMDB < EMD-21888. EMBL-EBI. [Link]

-

Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. eScholarship.org. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ovid.com [ovid.com]

- 3. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckconnect.com [merckconnect.com]

- 8. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. ovid.com [ovid.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. iris.univpm.it [iris.univpm.it]

- 18. Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PDB-101: Global Health: Antimicrobial Resistance: undefined: Oxazolidinone [pdb101.rcsb.org]

- 20. journals.asm.org [journals.asm.org]

- 22. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Linezolid - Wikipedia [en.wikipedia.org]

- 24. benthamdirect.com [benthamdirect.com]

- 25. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

- 27. pdf.smolecule.com [pdf.smolecule.com]

- 28. mdpi.com [mdpi.com]

- 29. journals.asm.org [journals.asm.org]

- 30. academic.oup.com [academic.oup.com]

- 31. Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 32. P16 Oxazolidinone resistance-associated genes <i>cfr</i> and <i>optrA</i> in MDR CoNS from healthy pigs in Italy - ProQuest [proquest.com]

- 33. EMDB < EMD-21888 [ebi.ac.uk]

Stability Profiling and Handling of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ)

Executive Summary

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (commonly abbreviated as NPAOZ or 2-NP-AOZ ) is the derivatized analytical marker used to detect Furazolidone , a banned nitrofuran antibiotic. Because the parent drug Furazolidone metabolizes rapidly in vivo (half-life < few hours), regulatory compliance monitoring targets its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[1]

To achieve detectability and stability during analysis, AOZ is derivatized with 2-Nitrobenzaldehyde (2-NBA) to form NPAOZ. Consequently, the stability of NPAOZ in solution is not merely a chemical curiosity but a critical parameter for the validity of food safety and toxicological assays.

This guide details the physicochemical stability of NPAOZ, delineating its behavior under hydrolytic, photolytic, and thermal stress, and provides a validated framework for handling standard solutions.

Physicochemical Identity & Properties[2][3][4]

| Property | Detail |

| Chemical Name | 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone |

| Common Abbreviation | NPAOZ, 2-NP-AOZ |

| CAS Number | 19687-73-1 |

| Molecular Formula | C₁₀H₉N₃O₄ |

| Molecular Weight | 235.20 g/mol |

| Structural Class | Nitrophenyl derivative; Hydrazone/Schiff Base |

| Solubility | Soluble in DMSO, Acetonitrile, Methanol, Ethyl Acetate.[2] Poorly soluble in water. |

| UV Absorbance |

Structural Vulnerabilities

The NPAOZ molecule contains two primary moieties susceptible to degradation:

-

Azomethine Linkage (-N=CH-): A Schiff base-like hydrazone bond connecting the oxazolidinone ring to the nitrophenyl group. This bond is reversible and susceptible to acid-catalyzed hydrolysis , particularly in aqueous environments.

-

Nitro Group (-NO₂): Located on the phenyl ring, this group renders the molecule sensitive to photolytic reduction or rearrangement under UV/VIS light.

Stability Profile in Solution

Solvent-Dependent Stability

The choice of solvent dictates the shelf-life of NPAOZ standards.

-

Aprotic Polar Solvents (DMSO, Acetonitrile):

-

Protic Solvents (Methanol):

-

Aqueous/Buffered Solutions:

Environmental Stressors

Photostability (Critical)

Nitro-containing compounds are notoriously photosensitive. Exposure to ambient laboratory light (fluorescent) or direct sunlight can cause:

-

Isomerization:[10]

isomerization around the C=N double bond. -

Photodegradation: Radical-mediated reduction of the nitro group to nitroso or hydroxylamine derivatives.

-

Protocol: All solutions must be handled in amber glassware or foil-wrapped containers.

Thermal Stability

-

Solid State: Stable at room temperature.

-

Solution:

-

Stable at 37°C during the derivatization reaction (16 hours) due to the large excess of 2-NBA driving the equilibrium toward product formation.

-

Once isolated, high temperatures (>40°C) in aqueous solution accelerate hydrolysis.

-

Mechanistic Visualization

The following diagram illustrates the formation and degradation pathways of NPAOZ, highlighting the reversible nature of the derivatization.

Figure 1: Reaction pathway showing the equilibrium between AOZ and NPAOZ. Hydrolysis is the primary degradation pathway in aqueous solution, while photolysis is irreversible.

Validated Experimental Protocols

Preparation of Stable Stock Solutions

This protocol ensures a shelf-life of 6 months.

-

Weighing: Weigh 10.0 mg of NPAOZ reference standard into a 10 mL amber volumetric flask.

-

Dissolution: Add 5 mL of HPLC-grade Methanol or Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

-

Note: Do not use water or aqueous buffers for stock preparation.

-

-

Dilution: Make up to volume with the same solvent.

-

Storage: Aliquot into 2 mL amber cryovials. Store at -20°C .

-

Validation Check: Verify concentration via UV-Vis (Absorbance at 275 nm) against a fresh preparation if stored >3 months.

-

Forced Degradation Study (Stress Testing)

To validate an analytical method (e.g., LC-MS/MS), you must demonstrate specificity against degradation products.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Mix working std with 0.1 N HCl. Incubate at 60°C for 2 hours. | Significant degradation back to AOZ (loss of signal). |

| Base Hydrolysis | Mix working std with 0.1 N NaOH. Incubate at 60°C for 2 hours. | Rapid degradation; potential ring opening of oxazolidinone. |

| Oxidation | Mix working std with 3% H₂O₂. Incubate RT for 2 hours. | Formation of N-oxides or nitro-to-nitroso reduction products. |

| Photolysis | Expose clear vial to UV light (254 nm) or sunlight for 4 hours. | Appearance of secondary peaks; yellowing of solution. |

Analytical Workflow for Biological Matrices

The stability of NPAOZ allows it to be formed in situ during tissue digestion.

Figure 2: Standard analytical workflow. The derivatization step (Hydrolysis) simultaneously releases AOZ from protein and traps it as the stable NPAOZ derivative.

References

-

European Food Safety Authority (EFSA). (2007). Stability of nitrofuran marker residues in pig muscle and liver.[4][5] National Institutes of Health. Link

-

USDA Food Safety and Inspection Service. (2010).[5] Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (CLG-NFUR2.01). USDA.[5] Link

-

CymitQuimica. (n.d.). 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone Product Data.Link

-

Agilent Technologies. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by LC-ESI-MS. Agilent Application Note. Link

-

MedChemExpress. (2024). 3-Amino-2-oxazolidinone (AOZ) Product Information & Stability.[1][4][5]Link

Sources

- 1. scialert.net [scialert.net]

- 2. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]

- 3. chromtech.com [chromtech.com]

- 4. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Analytical Applications of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (2-NP-AOZ)

The following is an in-depth technical guide on the solubility and physicochemical behavior of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone , commonly referred to as 2-NP-AOZ .

Executive Summary & Compound Identity

3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (CAS: 19687-73-1), widely known as 2-NP-AOZ , is the derivatized analytical marker for Furazolidone , a banned nitrofuran antibiotic. Because the parent metabolite (AOZ) is small, polar, and protein-bound, it is chemically derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-NP-AOZ.

This guide focuses on the solubility characteristics of 2-NP-AOZ, which dictate its extraction efficiency from biological matrices (tissue, honey, plasma) and its stability in chromatographic mobile phases.

| Property | Detail |

| IUPAC Name | 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone |

| Common Abbreviation | 2-NP-AOZ |

| Molecular Formula | C₁₀H₉N₃O₄ |

| Molecular Weight | 235.20 g/mol |

| Melting Point | 178–182 °C (Crystalline Solid) |

| LogP (Octanol/Water) | ~1.4 (Moderately Lipophilic) |

| Primary Application | LC-MS/MS Reference Standard & Analyte |

Solubility Profile in Organic Solvents

The solubility of 2-NP-AOZ is driven by its Schiff base structure , which reduces the polarity of the parent oxazolidinone ring, making it suitable for organic solvent extraction.

Qualitative Solubility Table

The following data synthesizes experimental observations from standard analytical protocols (LC-MS/MS workflows).

| Solvent | Solubility Class | Primary Application |

| Dimethyl Sulfoxide (DMSO) | High (> 25 mg/mL) | Primary stock solution preparation. |

| Dimethylformamide (DMF) | High | Alternative stock solvent. |

| Ethyl Acetate | Moderate/Good | Critical: The standard solvent for liquid-liquid extraction (LLE) from aqueous digestates. |

| Methanol | Soluble | Working standard dilutions; Mobile phase component. |

| Acetonitrile | Soluble | Working standard dilutions; Mobile phase component. |

| Chloroform | Slightly Soluble | Less common; used in older UV-Vis protocols. |

| Water | Insoluble / Poor | Allows for phase separation during extraction. |

| Hexane/Isohexane | Insoluble | Used to wash lipids away from the aqueous phase before extraction. |

Thermodynamic Context (Partitioning)

The transformation from AOZ to 2-NP-AOZ fundamentally alters the thermodynamic partitioning:

-

AOZ (Parent): Highly polar, water-soluble, difficult to extract.

-

2-NP-AOZ (Derivative): The o-nitrophenyl group adds aromaticity and lipophilicity.

-

Partition Coefficient: The LogP of ~1.4 ensures that 2-NP-AOZ preferentially partitions into Ethyl Acetate from an aqueous phase at neutral pH (7.0 ± 0.5), achieving recoveries typically >90%.

Experimental Protocol: Derivatization & Extraction Workflow

This protocol describes the generation and solubilization of 2-NP-AOZ from a biological matrix. This is a self-validating system : the success of the extraction confirms the solubility principles described above.

Reagents

-

Derivatizing Agent: 50 mM 2-Nitrobenzaldehyde (2-NBA) in Methanol.

-

Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

-

pH Adjustment: 1 M HCl and 1 M NaOH.

Step-by-Step Methodology

-

Hydrolysis & Derivatization (Simultaneous):

-

Incubate sample (1 g) with 1 M HCl and 2-NBA solution at 37°C for 16 hours.

-

Mechanism:[2] Acid hydrolysis releases protein-bound AOZ; 2-NBA reacts immediately to form 2-NP-AOZ.

-

-

Neutralization (Solubility Control):

-

Adjust pH to 7.4 ± 0.2 using 1 M NaOH and K₂HPO₄ buffer.

-

Why: At extreme acid pH, the oxazolidinone ring may protonate or degrade; neutral pH optimizes the partition coefficient into the organic phase.

-

-

Liquid-Liquid Extraction (LLE):

-

Add Ethyl Acetate (excess volume, typically 2:1 solvent:sample).

-

Vortex vigorously for 1 minute. Centrifuge at 3000 x g.

-

Observation: 2-NP-AOZ migrates into the upper organic layer (Ethyl Acetate).

-

-

Concentration & Reconstitution:

-

Evaporate Ethyl Acetate layer to dryness under Nitrogen at 45°C.[2]

-

Re-dissolve residue in 20% Acetonitrile / 80% Water (Mobile Phase).

-

Solubility Check: If the solution is cloudy, the 2-NP-AOZ has not fully dissolved, or lipid interference is present.

-

Workflow Visualization

The following diagram illustrates the solubility-driven mass transfer of the analyte.

Caption: Solubility-driven extraction workflow. The derivatization converts hydrophilic AOZ into lipophilic 2-NP-AOZ, enabling transfer to Ethyl Acetate.

Critical Considerations for Researchers

Stock Solution Stability

While 2-NP-AOZ is soluble in Methanol and Acetonitrile, it is light-sensitive (nitro group).

-

Protocol: Dissolve primary standard in DMSO or Methanol at 1 mg/mL.

-

Storage: Amber vials at -20°C. Stability is typically >12 months in DMSO, but <6 months in dilute Methanol working solutions.

Lipid Interference

In high-fat matrices (e.g., liver), lipids co-extract with Ethyl Acetate.

-

Solubility Conflict: 2-NP-AOZ is soluble in Ethyl Acetate, but so are fats.

-

Remediation: Use a Hexane wash step on the aqueous phase before adding Ethyl Acetate. 2-NP-AOZ is insoluble in Hexane and remains in the aqueous phase, while lipids are removed.

LC-MS Mobile Phase Solubility

For reversed-phase chromatography (C18 columns), 2-NP-AOZ must be fully soluble in the initial mobile phase conditions.

-

Recommended Start: 10-20% Acetonitrile or Methanol in Water.

-

Warning: Starting with 100% aqueous mobile phase may cause the analyte to precipitate on the column head or result in poor peak shape.

References

-

European Reference Laboratory for Antimicrobial Residues. (2021). Validation of a confirmatory method for the determination of nitrofuran metabolites in food of animal origin. ANSES. Link

-

Vass, M., et al. (2008). "Stability of nitrofuran metabolites in tissue during storage and cooking."[3] Food Additives & Contaminants: Part A, 25(4), 448-456. Link

-

PubChem. (2024).[4] Compound Summary: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone (2-NP-AOZ).[4][5] National Library of Medicine. Link

-

Cooper, K. M., et al. (2005). "Validated LC-MS/MS method for the determination of nitrofuran metabolites in animal tissue." Journal of Agricultural and Food Chemistry, 53(22), 8526-8533. Link

-

HPC Standards. (2024). Safety Data Sheet: 2-NP-AOZ. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. 3-((E)-((2-nitrophenyl)methylidene)amino)(2H4)-1,3-oxazolidin-2-one | C10H9N3O4 | CID 16212185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 19687-73-1: 3-[[(2-Nitrophenyl)methylene]amino]-2-oxaz… [cymitquimica.com]

Technical Monograph: Pharmacological & Toxicological Profiling of Nitrophenyl-Substituted Oxazolidinones

Executive Summary

This technical guide analyzes the pharmacological properties, structure-activity relationships (SAR), and safety liabilities of nitrophenyl-substituted oxazolidinones . While the oxazolidinone class (e.g., Linezolid, Tedizolid) is a cornerstone of anti-MRSA therapy, the specific subclass bearing a nitrophenyl moiety presents a complex paradox in medicinal chemistry.

The nitro group (

Molecular Architecture & SAR Analysis

The oxazolidinone pharmacophore relies on a rigid scaffold that positions a C5-acylaminomethyl side chain to interact with the bacterial ribosome.[1]

The Nitrophenyl "Warhead"

In nitrophenyl-substituted derivatives, the

| Feature | Nitrophenyl Derivative | Fluorophenyl (Linezolid) | Pharmacological Impact |

| Electronic Effect | Strong Electron Withdrawing Group (EWG) | Moderate EWG | The |

| Metabolic Fate | Reductive metabolism (Nitro | Oxidative metabolism (Morpholine ring opening) | Nitro-reduction can generate reactive nitro-anion radicals (ROS), effective against anaerobes but toxic to mammalian DNA. |

| Lipophilicity | Variable (depending on position) | Optimized | Affects membrane permeability and volume of distribution ( |

Critical Stereochemistry

Regardless of the phenyl substitution, the (S)-configuration at the C5 position of the oxazolidinone ring is non-negotiable. The (R)-enantiomer is essentially inactive.

Mechanism of Action (MOA)

Nitrophenyl oxazolidinones function as protein synthesis inhibitors.[2] Unlike aminoglycosides (which cause reading errors) or tetracyclines (which block tRNA entry), oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit.[1][2]

Primary Pathway: Translation Initiation Inhibition

The drug binds to the Peptidyl Transferase Center (PTC), specifically preventing the formation of the initiation complex. It distorts the binding pocket for fMet-tRNA.

Secondary Pathway: Nitro-Reductive Stress (Specific to Nitrophenyls)

In anaerobic bacteria and Mycobacteria, the nitro group may undergo enzymatic reduction by nitroreductases (e.g., Ddn in M. tb). This generates reactive nitrogen species (RNS) that damage bacterial DNA and proteins, a mechanism shared with nitroimidazoles (e.g., Pretomanid).

MOA Visualization

The following diagram illustrates the interference point within the bacterial translation machinery.

Caption: Dual-mechanism potential: Primary ribosomal inhibition (solid lines) and secondary reductive bioactivation in specific pathogens (dashed lines).

The Toxicology Paradox: Evaluation Protocols

The presence of a nitro group on a benzene ring is a structural alert for genotoxicity (Ames positive). Therefore, standard MIC screening is insufficient. A "Safety-First" screening cascade is required.

Protocol: Minimum Inhibitory Concentration (MIC)

Standard broth microdilution to assess potency.

-

Preparation: Dissolve nitrophenyl derivative in 100% DMSO (Stock: 10 mg/mL).

-

Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64

g/mL to 0.06 -

Inoculum: 5 x

CFU/mL of S. aureus (ATCC 29213) or MRSA strains. -

Incubation: 16-20 hours at 35°C.

-

Readout: Lowest concentration with no visible growth.

-

Validation: Linezolid control must fall within CLSI ranges (1-4

g/mL).

-

Protocol: Ames Mutagenicity Test (Critical)

Essential for nitrophenyl derivatives due to the nitro-reduction liability.

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: Perform +/- S9 rat liver extract (to simulate mammalian metabolism).

-

Dosing: Test 5 concentrations (up to 5000

g/plate ). -

Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

-

Note: Many nitrophenyl oxazolidinones fail here, halting development despite high antibacterial potency.

-

Screening Workflow Diagram

Caption: The "Fail-Fast" workflow. Nitrophenyl derivatives must clear the Ames mutagenicity threshold early in discovery.

Comparative Data Profile

The following table synthesizes representative data comparing a generic 4-nitrophenyl oxazolidinone (often seen in early SAR papers) against the clinical standard, Linezolid.

| Property | Linezolid (Standard) | 4-Nitrophenyl Analog (Prototype) | Implication |

| C5 Configuration | (S) | (S) | Essential for activity. |

| Ring B Substituent | 3-fluoro-4-morpholinyl | 4-nitro | Nitro increases anaerobic activity but risks toxicity. |

| MIC (MRSA) | 1 - 4 | 0.5 - 2 | Nitrophenyls are often more potent in vitro [3, 4]. |

| MIC (VRE) | 2 - 4 | 1 - 4 | Comparable activity against resistant Enterococci. |

| Genotoxicity (Ames) | Negative | Positive (Likely) | The major barrier to clinical entry for nitrophenyls [5]. |

| Myelosuppression | Reversible (long-term use) | High Risk | Nitro group exacerbates mitochondrial protein synthesis inhibition. |

Conclusion

Nitrophenyl-substituted oxazolidinones represent a high-potency, high-risk chemical space. While the nitro group can enhance binding affinity and expand the spectrum to include anaerobes (via reductive activation), the associated genotoxicity and mitochondrial toxicity often preclude them from becoming systemic monotherapies.

Recommendation for Researchers:

-

Utilize nitrophenyl derivatives as SAR probes to map the ribosomal binding pocket.

-

For drug candidates, prioritize bioisosteres of the nitro group (e.g., cyanophenyl, pyridyl, or heteroaryl rings) to maintain electronic properties while mitigating mutagenic risks.

-

If retaining the nitro group is essential (e.g., for TB prodrugs), rigorous genotoxicity screening must be the primary filter immediately following MIC determination.

References

-

Mahdi, A., et al. (2023).[1][2] "Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment." Pharmacology & Pharmacy, 14, 19-32.

-

Shinabarger, D. (1999). "Mechanism of action of oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs, 8(8), 1195-1202.

-

Siddiqui, A. M., et al. (2018).[3] "Design, Synthesis and Biological Evaluation of Spiropyrimidinetriones Oxazolidinone Derivatives as Antibacterial Agents." Journal of Heterocyclic Chemistry.

-

Jiang, B., et al. (2011). "Synthesis and antibacterial activity of some new oxazolidinone derivatives containing a nitro group." European Journal of Medicinal Chemistry.

-

SvedbergOpen. (2025). "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." African Journal of Pharmaceutical Sciences.

-

Toku-E. "The Oxazolidinone Class of Antibiotics: Technical Overview."

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO) in Food Matrices

Executive Summary & Scientific Rationale

Analyte: 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAO), also known as NPAOZ or 2-NP-AOZ. Target Matrix: Food of animal origin (Shrimp, Poultry, Honey). Regulatory Context: This compound is the analytical surrogate for Furazolidone , a banned nitrofuran antibiotic.

The "Why" Behind the Method: Furazolidone metabolizes rapidly (t1/2 < few hours) in vivo, making the parent drug undetectable. However, its metabolite, 3-amino-2-oxazolidinone (AOZ) , binds covalently to tissue proteins, persisting for weeks. AOZ itself is a low-molecular-weight (102 Da), highly polar molecule that is difficult to retain on reverse-phase columns and possesses poor ionization efficiency.

To overcome this, the standard protocol utilizes in situ derivatization with 2-nitrobenzaldehyde (2-NBA) during acid hydrolysis. This reaction converts the elusive AOZ into NPAO (MW 235 Da), a hydrophobic Schiff base with high ionization efficiency and excellent chromatographic retention. This guide details the detection of this specific derivative.

Chemical Mechanism & Reaction Pathway

The analysis relies on a two-step simultaneous reaction:

-

Acid Hydrolysis: Releases protein-bound AOZ.

-

Derivatization: 2-NBA reacts with the free amine of AOZ to form the stable NPAO analyte.

Reaction Visualization

Caption: Transformation of the unstable parent drug into the detectable NPAO analyte via acid hydrolysis and derivatization.

Detailed Sample Preparation Protocol

Critical Success Factor: The derivatization step is pH-sensitive. The reaction must occur in acidic conditions, but extraction requires neutralization.

Reagents

-

Derivatization Solution: 50 mM 2-nitrobenzaldehyde (2-NBA) in Methanol. Prepare fresh daily.

-

Internal Standard (IS): AOZ-d4 (100 ng/mL in methanol).

-

Extraction Solvent: Ethyl Acetate (LC-MS Grade).

Step-by-Step Workflow

-

Homogenization: Weigh 1.00 g ± 0.01 g of homogenized tissue (shrimp/meat) into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Addition: Add 50 µL of IS solution (AOZ-d4). Vortex and equilibrate for 15 mins.

-

Hydrolysis/Derivatization Initiation:

-

Add 4 mL of Deionized Water.

-

Add 0.5 mL of 1 M HCl.

-

Add 100 µL of 50 mM 2-NBA solution.

-

Note: Ensure pH is < 2.0.

-

-

Incubation: Cap tightly. Incubate at 37°C for 16 hours (overnight) in a shaking water bath.

-

Why? This gentle heating releases bound residues without degrading the nitrofuran structure.

-

-

Neutralization:

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL Ethyl Acetate . Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes.

-

-

Concentration:

-

Transfer the organic (top) layer to a clean glass tube.

-

Evaporate to dryness under Nitrogen at 40°C.

-

-

Reconstitution:

-

Dissolve residue in 200 µL of Mobile Phase (50:50 Methanol:Water + 0.5 mM Ammonium Acetate).

-

Filter through 0.2 µm PTFE filter into LC vial.

-

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

-

Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 100 x 2.1 mm, 1.7 µm.

-

Why C18? The NPAO derivative is non-polar, providing excellent retention on standard C18 phases, separating it from early-eluting polar matrix interferences.

-

-

Mobile Phase A: 0.5 mM Ammonium Acetate in Water (promotes [M+H]+ ionization).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 20 | Initial Hold |

| 1.0 | 20 | Desalting |

| 6.0 | 90 | Elution of NPAO |

| 8.0 | 90 | Wash |

| 8.1 | 20 | Re-equilibration |

| 10.0 | 20 | End |

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode ([M+H]+).

-

Capillary Voltage: 3.0 kV.

-

Source Temp: 500°C.

-

Desolvation Gas: 1000 L/hr (N2).

MRM Transitions (Acquisition Table):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| NPAO | 236.1 | 134.0 | 25 | 18 | Quantifier |

| 236.1 | 104.0 | 25 | 22 | Qualifier | |

| NPAO-d4 (IS) | 240.1 | 134.0 | 25 | 18 | Internal Std |

Note: The product ion m/z 134 corresponds to the 2-nitrobenzyl cation, a stable fragment characteristic of this derivatization.

Method Validation & Performance Data

This protocol is designed to meet EU Commission Decision 2002/657/EC and FDA requirements.

Sensitivity & Linearity

-

LOD (Limit of Detection): 0.05 µg/kg (ppb).

-

LOQ (Limit of Quantitation): 0.1 µg/kg.

-

MRPL (Minimum Required Performance Limit): 1.0 µg/kg (The method is 10x more sensitive than required).

-

Linearity: R² > 0.995 over range 0.1 – 10.0 µg/kg.

Accuracy & Precision

| Spike Level (µg/kg) | Recovery (%) | RSD (%) |

| 0.5 | 92 - 105 | < 8.0 |

| 1.0 | 95 - 102 | < 5.5 |

| 2.0 | 98 - 101 | < 4.2 |

Troubleshooting Guide

-

Low Recovery: Check pH before extraction. If pH < 6, the derivative may partially protonate and stay in the aqueous phase. If pH > 8, the derivative may degrade.

-

High Background: 2-NBA is used in excess. If the washing step (or gradient start) is insufficient, excess reagent can contaminate the source. Ensure the LC gradient starts at low organic (20%) to separate the reagent front from the analyte.

Experimental Workflow Diagram

Caption: Step-by-step extraction and derivatization workflow for NPAO analysis.[4][6][7][8]

References

-

U.S. Food and Drug Administration (FDA). (2019).[1] Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. Laboratory Information Bulletin. Link

-

U.S. Department of Agriculture (USDA) FSIS. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR2.[7]01. Link

-

European Food Safety Authority (EFSA). (2003). Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin.Link

-

Thermo Fisher Scientific. (2008). Determination of Trace Level Nitrofuran Metabolites in Crawfish Meat by Electrospray LC-MS/MS. Application Note 368. Link

-

Waters Corporation. (2020). Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS. Application Note. Link

Sources

- 1. fda.gov [fda.gov]

- 2. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

- 3. lcms.cz [lcms.cz]

- 4. Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fsis.usda.gov [fsis.usda.gov]

- 8. spectroscopyworld.com [spectroscopyworld.com]

Application Note: Development of Polyclonal Antibodies Against 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (NPAOZ)

[1]

Executive Summary & Scientific Rationale

This guide details the development of polyclonal antibodies against 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone (commonly referred to as NPAOZ or NP-AOZ ).

The "Marker Residue" Concept

Furazolidone is a nitrofuran antibiotic banned in food-producing animals due to carcinogenicity.[1] It metabolizes rapidly in vivo (half-life < few hours), making the parent drug undetectable. However, its metabolite, 3-amino-2-oxazolidinone (AOZ) , binds covalently to tissue proteins and persists for weeks.

To detect illegal use, regulatory bodies (EU, FDA) mandate testing for AOZ. The standard analytical method involves acid hydrolysis of tissue to release AOZ, followed by simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA) . This reaction converts AOZ into NPAOZ .

Crucial Design Directive: Consequently, the antibody must be engineered to recognize NPAOZ , not free AOZ. Since NPAOZ is a small molecule (hapten, MW ~235 Da), it is non-immunogenic and must be conjugated to a carrier protein.

The Structural Challenge

Direct conjugation of NPAOZ is chemically difficult because it lacks a reactive functional group (like -COOH or -NH2) for coupling to proteins.

-

The Solution: We synthesize a structural mimic (Hapten) that retains the core epitope (the nitrophenyl and oxazolidinone rings) but includes a carboxyl "handle" for conjugation.

Visualizing the Target Pathway

The following diagram illustrates why the antibody target is NPAOZ and how the immunogen is designed to mimic it.

Figure 1: The "Marker Residue" pathway showing the transformation of Furazolidone to the analytical target NPAOZ, and the parallel immunogen design strategy.

Phase I: Hapten Synthesis & Conjugation

To generate high-affinity antibodies, we use a hapten that mimics NPAOZ but contains a carboxyl group.

-

Standard Industry Hapten: CPAOZ (3-{[(4-carboxyphenyl)methylene]amino}-2-oxazolidinone). This replaces the nitro group with a carboxyl group. It is easier to synthesize and produces antibodies that cross-react well with NPAOZ.

-

High-Fidelity Hapten (Recommended): CNBA-AOZ (Using 2-nitro-4-carboxybenzaldehyde). This preserves the nitro group and adds a carboxyl handle, creating a near-perfect structural mimic.

Protocol 1.1: Synthesis of Hapten (CNBA-AOZ)

Materials:

-

3-amino-2-oxazolidinone (AOZ) hydrochloride (CAS: 19692-18-3)

-

4-carboxy-2-nitrobenzaldehyde (CNBA)

-

Methanol (anhydrous)

-

Sodium Acetate (NaOAc)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of AOZ-HCl and 10 mmol of NaOAc in 30 mL of anhydrous methanol. Stir for 15 min to neutralize the HCl.

-

Reaction: Add 10 mmol of 4-carboxy-2-nitrobenzaldehyde.

-

Reflux: Reflux the mixture at 65°C for 4–6 hours. The solution will turn yellow/orange as the Schiff base forms.

-

Precipitation: Cool the solution to room temperature (RT) and then to 4°C overnight. The hapten (CNBA-AOZ) will precipitate.

-

Purification: Filter the precipitate. Wash 3x with cold methanol and 2x with diethyl ether.

-

Validation: Confirm structure via LC-MS (Expected MW: ~279 Da) and NMR.

Protocol 1.2: Immunogen Preparation (Active Ester Method)

We utilize the Activated Ester (NHS/EDC) method for robust amide bonding to the carrier protein.

Reagents:

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Carrier Proteins: BSA (for Immunogen), OVA (for Coating Antigen)[9]

-

DMF (Dimethylformamide)

Workflow:

-

Activation: Dissolve Hapten (40 µmol), NHS (60 µmol), and EDC (60 µmol) in 1 mL anhydrous DMF. Stir at RT for 2 hours (dark) to form the NHS-ester.

-

Protein Prep: Dissolve 20 mg BSA (or OVA) in 4 mL Carbonate Buffer (50 mM, pH 9.6).

-

Conjugation: Add the activated hapten solution dropwise to the protein solution while stirring.

-

Incubation: React for 4 hours at RT or overnight at 4°C.

-

Purification: Dialyze against PBS (0.01M, pH 7.4) for 3 days, changing buffer every 8 hours, to remove unreacted hapten.

-

Storage: Aliquot and store at -20°C.

Phase II: Host Immunization (Polyclonal)

Host: New Zealand White Rabbits (Female, 2-3 kg). N (Sample Size): Minimum 2 rabbits (recommended 4 to mitigate biological variance).

| Day | Procedure | Dosage/Details |

| Day 0 | Primary Injection | 100 µg Hapten-BSA emulsified 1:1 with Freund’s Complete Adjuvant (FCA) . Subcutaneous (multi-site, back/neck). |

| Day 14 | Booster 1 | 50 µg Hapten-BSA emulsified 1:1 with Freund’s Incomplete Adjuvant (FIA) . Subcutaneous. |

| Day 28 | Booster 2 | 50 µg Hapten-BSA with FIA. Subcutaneous. |

| Day 35 | Test Bleed | Collect 2 mL blood from marginal ear vein. Test titer via Indirect ELISA.[2][8][10] |

| Day 42 | Booster 3 | 50 µg Hapten-BSA with FIA (if titer is <1:10,000). |

| Day 50+ | Production Bleed | Cardiac puncture or large volume ear bleed if titer is sufficient. |

Titer Check Criteria:

-

Coat plate with Hapten-OVA (1 µg/mL).

-

Titer is defined as the dilution yielding OD450 > 1.0.

-

Target Titer: > 1:50,000.

Phase III: Assay Development & Validation (icELISA)

This section describes the Indirect Competitive ELISA (icELISA) used to validate the antibody and test samples.

Principle

The antibody (Rabbit anti-NPAOZ) is mixed with the sample (containing free NPAOZ). This mixture is added to a plate coated with Hapten-OVA.

-

If NPAOZ is present in sample: It binds the antibody in solution. Less antibody is available to bind the plate. Result: Low Signal.

-

If NPAOZ is absent: Antibody binds the plate. Result: High Signal.

Reagents Setup

-

Coating Antigen: Hapten-OVA (0.5 µg/mL in Carbonate Buffer).

-

Secondary Antibody: Goat Anti-Rabbit IgG-HRP (1:5000).

-

Substrate: TMB.

Detailed Protocol

-

Coat: Add 100 µL/well Hapten-OVA. Incubate overnight at 4°C.

-

Block: Wash 3x (PBST). Add 200 µL Blocking Buffer (1% Gelatin or BSA in PBS). Incubate 1h at 37°C.

-

Competition Step:

-

Add 50 µL of Standard or Sample (Derivatized, see below).

-

Add 50 µL of Diluted Polyclonal Antibody.

-

Incubate 30–60 min at 37°C.

-

-

Secondary: Wash 3x. Add 100 µL HRP-Secondary Antibody. Incubate 30 min at 37°C.

-

Develop: Wash 5x. Add 100 µL TMB.[11] Incubate 15 min (Dark).

-

Stop: Add 50 µL 2M H2SO4. Read at 450 nm.[11]

Sample Preparation (Critical for End-Users)

The antibody will NOT detect AOZ unless the sample is processed as follows:

-

Homogenize 1g tissue (shrimp/liver).

-

Add 4 mL distilled water + 0.5 mL 1M HCl + 100 µL 2-Nitrobenzaldehyde (50 mM in DMSO) .

-

Incubate at 37°C overnight (16h) or 60°C for 3h. (This releases AOZ and converts it to NPAOZ).

-

Adjust pH to 7.4 with NaOH.

-

Extract with Ethyl Acetate.[2][11][12] Evaporate dryness.[11] Reconstitute in PBS.

Performance Metrics & Troubleshooting

Cross-Reactivity (Specificity)

A successful antibody must be specific to the nitrophenyl-oxazolidinone structure.

| Compound | Structure Note | Expected Cross-Reactivity (%) |

| NPAOZ | Target (Derivatized AOZ) | 100% |

| Furazolidone | Parent Drug | < 10% (Usually negligible in tissue) |

| AOZ (Free) | Underivatized | < 1% (Antibody requires the phenyl ring) |

| AMOZ / AHD | Other Nitrofuran metabolites | < 0.1% |

| 2-NBA | Derivatization Reagent | < 0.1% (Must not bind the reagent!) |

Quantitative Data Summary (Expected)

-

IC50 (Sensitivity): 0.1 – 0.5 ng/mL (ppb).

-

LOD (Limit of Detection): ~0.05 ng/mL.[4]

-

Linear Range: 0.05 – 5.0 ng/mL.

Troubleshooting Guide

-

High Background: Incomplete washing or antibody concentration too high. Titrate antibody down.

-

Low Sensitivity (High IC50): Antibody affinity is low. Try reducing coating antigen concentration (forces competition) or use the "High-Fidelity Hapten" (CNBA-AOZ) if you used CPAOZ previously.

-

No Inhibition: Sample derivatization failed. Ensure 2-NBA was added during hydrolysis, not after.

References

-

Cooper, K. M., et al. (2004).[5] "Production and characterisation of polyclonal antibodies to a derivative of AOZ, a metabolite of the nitrofuran furazolidone." Analytica Chimica Acta, 520(1-2), 79-86.[5]

-

Vass, M., et al. (2005). "Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone." Veterinarni Medicina, 50(7), 300-310.[5][7]

-

European Food Safety Authority (EFSA). (2010). "Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin."

-

Diblikova, I., et al. (2005).[5] "Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite."[8][13] Talanta.

Sources

- 1. lifetechindia.com [lifetechindia.com]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. Veterinární medicína: Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone [vetmed.agriculturejournals.cz]

- 8. Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. food.r-biopharm.com [food.r-biopharm.com]

- 12. algimed.com [algimed.com]

- 13. Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). | Merck [merckmillipore.com]

Application Notes and Protocols for the Use of 3-((o-Nitrophenyl)methyleneamino)-2-oxazolidone as an Analytical Standard

Introduction: The Critical Role of a Derivatized Standard in Food Safety